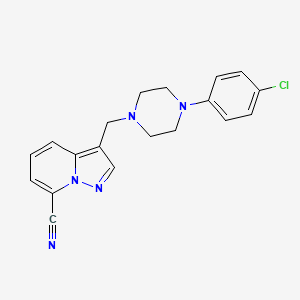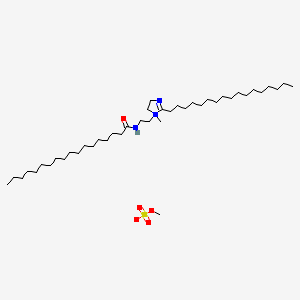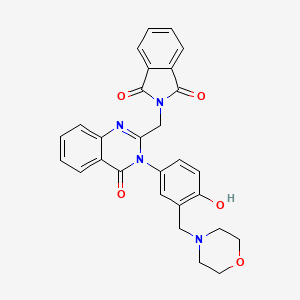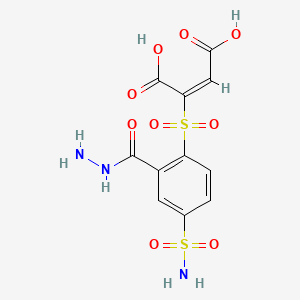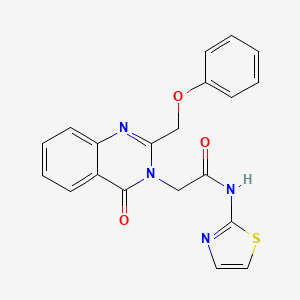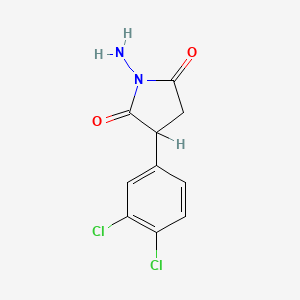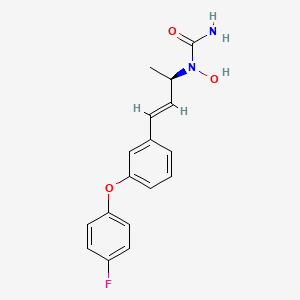
6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptenoic acid, 3,5-dihydroxy-7-(4-(4-fluorophenyl)-3-methyl-6-(1-methylethyl)-1-(phenylmethyl)-1H-pyrazolo(3,4-b)pyridin-5-yl)-, monosodium salt is a complex organic compound It features a pyrazolo[3,4-b]pyridine core, which is often associated with various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
- Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic aromatic substitution.
- Addition of the heptenoic acid side chain through esterification or amidation reactions.
- Hydroxylation at specific positions using selective oxidizing agents.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The double bond in the heptenoic acid side chain can be reduced to a single bond.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) for deprotonation, followed by nucleophiles like amines or thiols.
Major Products
- Oxidized derivatives with ketone or carboxylic acid functionalities.
- Reduced derivatives with saturated side chains.
- Substituted derivatives with various nucleophiles replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in drug discovery due to its complex structure and functional groups.
- Investigated for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine
- Potential therapeutic applications due to its structural similarity to known bioactive compounds.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry
- Used in the development of new materials with specific properties.
- Potential applications in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds with a pyrazolo[3,4-b]pyridine core can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the hydroxyl and heptenoic acid groups can influence solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-b]pyridine derivatives with different substituents.
- Fluorophenyl-containing compounds with varying side chains.
- Hydroxyheptenoic acid derivatives with different core structures.
Uniqueness
- The combination of the pyrazolo[3,4-b]pyridine core with the specific substituents makes this compound unique.
- The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Propriétés
Numéro CAS |
126274-04-2 |
|---|---|
Formule moléculaire |
C30H31FN3NaO4 |
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
sodium;(E)-7-[1-benzyl-4-(4-fluorophenyl)-3-methyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C30H32FN3O4.Na/c1-18(2)29-25(14-13-23(35)15-24(36)16-26(37)38)28(21-9-11-22(31)12-10-21)27-19(3)33-34(30(27)32-29)17-20-7-5-4-6-8-20;/h4-14,18,23-24,35-36H,15-17H2,1-3H3,(H,37,38);/q;+1/p-1/b14-13+; |
Clé InChI |
NVVYNVLUGQTULK-IERUDJENSA-M |
SMILES isomérique |
CC1=NN(C2=C1C(=C(C(=N2)C(C)C)/C=C/C(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.[Na+] |
SMILES canonique |
CC1=NN(C2=C1C(=C(C(=N2)C(C)C)C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F)CC4=CC=CC=C4.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



